molecular formula C22H35ClN4O5S B1447186 H-D-Arg(Pbf)-allyl ester HCl CAS No. 943986-60-5

H-D-Arg(Pbf)-allyl ester HCl

Cat. No.: B1447186
CAS No.: 943986-60-5
M. Wt: 503.1 g/mol
InChI Key: AWGBWYKSQZNCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Arg(Pbf)-allyl ester HCl is a useful research compound. Its molecular formula is C22H35ClN4O5S and its molecular weight is 503.1 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

prop-2-enyl 2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O5S.ClH/c1-7-11-30-20(27)17(23)9-8-10-25-21(24)26-32(28,29)19-14(3)13(2)18-16(15(19)4)12-22(5,6)31-18;/h7,17H,1,8-12,23H2,2-6H3,(H3,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGBWYKSQZNCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OCC=C)N)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What is the role of the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group in H-D-Arg(Pbf)-allyl ester HCl during peptide synthesis?

  • Methodological Answer : The Pbf group protects the guanidine moiety of arginine during solid-phase peptide synthesis (SPPS) to prevent undesired side reactions, such as nucleophilic attacks or oxidation. Its stability under acidic conditions (e.g., TFA cleavage) allows selective removal after peptide assembly. The allyl ester protects the C-terminal carboxylic acid, enabling orthogonal deprotection via palladium-catalyzed methods .

Q. How is this compound synthesized, and what are the critical quality control steps?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between protected arginine derivatives and allyl alcohol-activated carboxyl groups. For example, in , (R)- or (S)-acid precursors are coupled with Pbf-protected arginine allyl ester HCl using carbodiimide-based coupling agents (e.g., EDCI/HOBt). Critical quality control steps include:

  • TLC monitoring to confirm reaction completion.
  • 1H NMR to verify diastereomeric purity and structural integrity.
  • Yield optimization (e.g., 73% yield reported in ) through solvent selection (THF or CH₂Cl₂) and temperature control .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

  • Methodological Answer :

  • TLC : Monitors reaction progress and purity using solvent systems like ethyl acetate/hexane.
  • 1H/13C NMR : Confirms the presence of allyl ester protons (δ ~4.5–5.5 ppm) and Pbf-group methyl signals (δ ~1.2–2.0 ppm).
  • HRMS : Validates molecular weight and isotopic patterns.
  • HPLC : Assesses purity post-purification (e.g., silica gel chromatography) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize diastereomer formation?

  • Methodological Answer : Diastereomer formation often arises from racemization during coupling. Strategies include:

  • Using low-temperature reactions (0–4°C) to reduce base-induced epimerization.
  • Employing Hünig’s base (DIPEA) instead of stronger bases like triethylamine.
  • Incorporating chiral auxiliaries or enantiopure starting materials (e.g., (R)- or (S)-acids in ).
  • Post-synthesis separation via preparative HPLC or diastereomeric crystallization .

Q. What challenges arise when analyzing the stability of this compound under acidic or basic conditions?

  • Methodological Answer :

  • Acidic conditions : The allyl ester is stable to TFA (used in SPPS) but may hydrolyze under prolonged exposure to strong acids (e.g., HCl).
  • Basic conditions : The Pbf group is labile in basic media, leading to premature deprotection. Stability studies should use pH-controlled degradation experiments monitored by LC-MS to identify breakdown products (e.g., free arginine or allyl alcohol) .

Q. How does the choice of coupling reagent impact the efficiency of incorporating this compound into peptide chains?

  • Methodological Answer :

  • EDCI/HOBt : Standard for carbodiimide-mediated coupling; yields ~70–80% but may require extended reaction times.
  • BOP or PyBOP : Enhances coupling efficiency for sterically hindered residues but risks forming toxic byproducts (e.g., HMPA).
  • DIC/Oxyma : Minimizes racemization and is preferred for sensitive peptides.
  • Validation via Kaiser test or LC-MS ensures complete coupling before proceeding .

Q. What strategies mitigate residual allyl alcohol contamination in this compound, and how is this quantified?

  • Methodological Answer : Residual allyl alcohol (a genotoxic impurity) must be <0.1% per regulatory guidelines (). Mitigation involves:

  • Pd-mediated deprotection : Catalyzes allyl ester removal without generating free alcohol.
  • Post-synthesis washes : Use of aqueous buffers (pH 7–8) to extract residual alcohol.
  • GC-MS quantification : Calibrated against standards to detect trace levels .

Q. How can researchers correlate the stereochemical configuration of this compound with its bioactivity in peptide-based inhibitors?

  • Methodological Answer :

  • Diastereomer resolution : Separate (R)- and (S)-configured intermediates via chiral HPLC.
  • In vitro assays : Compare activity of resolved diastereomers in target systems (e.g., insulin-degrading enzyme inhibition in ).
  • Molecular docking : Model interactions between the D-Arg configuration and enzyme active sites to rationalize activity differences .

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